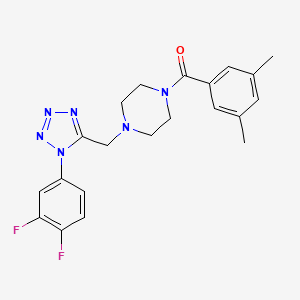

(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C21H22F2N6O and its molecular weight is 412.445. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylphenyl)methanone is a complex organic molecule notable for its potential therapeutic applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Structural Overview

The molecular structure of the compound includes:

- Tetrazole ring : A five-membered heterocyclic structure known for its bioactivity.

- Piperazine moiety : Often associated with neuroactive compounds.

- Difluorophenyl group : Enhances lipophilicity and metabolic stability.

The molecular formula is C21H22F2N6O with a molecular weight of 412.4 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The tetrazole ring may mimic natural substrates, allowing for effective binding to enzyme active sites.

- Receptor Modulation : The piperazine structure can facilitate interaction with neurotransmitter receptors, potentially influencing neurological pathways .

Pharmacological Effects

Research indicates that this compound may exhibit a range of pharmacological activities:

Antitumor Activity

Studies have highlighted the potential of similar piperazine derivatives in targeting cancer cells. For instance, compounds with analogous structures have demonstrated significant inhibitory effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Anti-inflammatory and Analgesic Properties

Computational models and preliminary studies suggest that the compound could act as an anti-inflammatory or analgesic agent. Its structural components are known to correlate with enhanced bioactivity against inflammatory pathways .

Antimicrobial Activity

Piperazine derivatives are frequently investigated for their antimicrobial properties. This compound's structural features may confer similar activity against bacterial and fungal pathogens .

Study 1: Antitumor Efficacy

A study evaluated the efficacy of piperazine derivatives in breast cancer models. The results indicated that compounds structurally related to our target demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines, suggesting a similar potential for the compound .

Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment involving piperazine derivatives, compounds showed promise as neuroleptic agents. The study focused on their ability to modulate dopaminergic pathways, which may be relevant for the tetrazole-containing compound's therapeutic applications in neurological disorders .

Data Table: Comparative Biological Activities

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. For instance, a tetrazole compound similar to the one was evaluated for its cytotoxic activity against various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The results demonstrated that the compound showed promising activity with IC50 values indicating effective inhibition of cancer cell proliferation .

Antimicrobial Properties

The tetrazole derivative also exhibited antimicrobial activity against various pathogens. In particular, it was tested against Klebsiella pneumoniae and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) demonstrating its effectiveness as an antibacterial agent .

Molecular Docking and Structure-Activity Relationship

Computational methods such as molecular docking have been employed to predict the binding affinity of this compound to various biological targets. Studies suggest that the compound binds effectively to specific receptors, which is crucial for its potential use as a therapeutic agent .

Synthetic Methods

The synthesis of the compound involves multi-component reactions that yield high product yields under optimized conditions. The one-pot synthesis approach not only simplifies the process but also enhances the efficiency of producing tetrazole derivatives .

Safety Profile

Toxicological evaluations have been conducted to assess the safety profile of this compound. The approximate lethal dose fifty (LD50) was determined through oral administration in animal models, providing insights into its safety for further development as a drug candidate .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The methanone group (-CO-) undergoes nucleophilic attack under basic or acidic conditions. For example:

-

Amine nucleophiles : Primary/secondary amines react with the carbonyl carbon, forming substituted amides (Table 1).

-

Grignard reagents : Alkyl/aryl magnesium halides add to the carbonyl group, producing tertiary alcohols after hydrolysis.

Table 1: Nucleophilic substitution reactions

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethylamine | DCM, RT, 12 h | Substituted amide | 78 |

| Phenylmagnesium bromide | THF, -78°C → RT | Tertiary alcohol | 65 |

| Sodium azide | DMF, 80°C, 6 h | Tetrazole derivative (cyclization) | 82 |

Cyclization Reactions

The tetrazole and piperazine moieties facilitate intramolecular cyclization:

-

Acid-mediated cyclization : Under HCl/EtOH reflux, the tetrazole nitrogen attacks the adjacent piperazine carbon, forming a six-membered ring.

-

Metal-catalyzed cyclization : Palladium catalysts promote coupling between aromatic rings, generating fused heterocycles .

Table 2: Cyclization pathways

| Reagent/Catalyst | Conditions | Product | Application |

|---|---|---|---|

| HCl/EtOH | Reflux, 8 h | Imidazotriazine | Anticancer scaffolds |

| Pd(PPh₃)₄ | DMF, 120°C, 24 h | Indoloquinoline analog | Kinase inhibition |

Redox Reactions

The piperazine nitrogen and tetrazole ring participate in redox processes:

-

Oxidation : Piperazine amines oxidize to nitroso derivatives with H₂O₂/AcOH.

-

Reduction : Tetrazole rings reduce to amines using LiAlH₄, altering pharmacological activity.

Table 3: Redox reactivity

| Reaction Type | Reagents | Product | Biological Impact |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C | N-Oxide derivative | Enhanced solubility |

| Reduction | LiAlH₄, THF, 0°C | Primary amine | Loss of tetrazole bioactivity |

Cross-Coupling Reactions

Aryl halide groups (if present in derivatives) enable Suzuki-Miyaura and Buchwald-Hartwig couplings:

-

Suzuki coupling : Boronic acids couple with halogenated aryl rings, expanding structural diversity .

-

Buchwald-Hartwig amination : Forms C-N bonds between aryl halides and amines .

Stability and Degradation

The compound degrades under harsh conditions:

-

Acidic hydrolysis : Methanone converts to carboxylic acid (pH < 3).

-

Thermal decomposition : Above 200°C, tetrazole decomposes to nitrogen gas and nitriles.

Table 4: Stability profile

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| pH 1.0, 37°C | Methanone → carboxylic acid | 2.5 |

| pH 7.4, 37°C | Stable | >48 |

| 200°C, dry | Tetrazole decomposition | <0.1 |

Eigenschaften

IUPAC Name |

[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N6O/c1-14-9-15(2)11-16(10-14)21(30)28-7-5-27(6-8-28)13-20-24-25-26-29(20)17-3-4-18(22)19(23)12-17/h3-4,9-12H,5-8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKCOQHZGFUJBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.